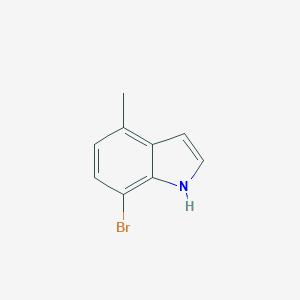

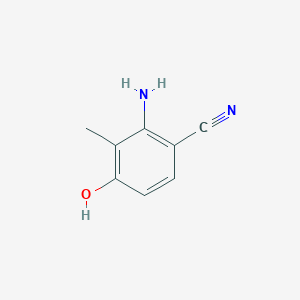

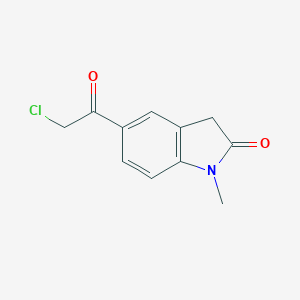

Naphthalene-1,3-dicarbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Naphthalene-1,3-dicarbaldehyde is a derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH) that consists of two fused benzene rings . It has a molecular weight of 156.1806 . It is also known by other names such as 1-Naphthaldehyde, α-Naphthaldehyde, α-Naphthylaldehyde, α-Naphthylcarboxaldehyde, 1-Formylnaphthalene, 1-Naphthylaldehyde, α-Naphthal, Naphthalene-1-carbaldehyde, NSC 6106, and Naphthalene-1-carboxaldehyde .

Synthesis Analysis

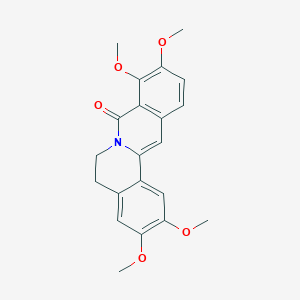

The synthesis of hydroxy-functionalized covalent organic frameworks (COFs) has been achieved through Schiff-base [3 + 2] polycondensations of 1,3,5-tris-(4-aminophenyl)triazine (TAPT-3NH2) with 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde (2,3-NADC) and 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde (2,6-NADC) .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H8O . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Naphthalene-1,8-dicarbaldehyde monohydrate has been shown to undergo a Cannizzaro reaction in 70% (v/v) dioxane–water . The reaction has been found to be intramolecular .Physical And Chemical Properties Analysis

This compound shares similar properties with naphthalene. Naphthalene has a strong odor of coal tar or mothballs, a density of 1.145 g/cm3 at 15.5 °C, a melting point of 78.2 °C, and a boiling point of 217.97 °C .Safety and Hazards

While specific safety and hazards data for Naphthalene-1,3-dicarbaldehyde was not found, naphthalene, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

In recent research, hydroxy-functionalized COFs were synthesized using 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde (2,3-NADC) and 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde (2,6-NADC). These COFs showed excellent supercapacitor performance, making them suitable electrode materials for use in practical applications .

Propriétés

IUPAC Name |

naphthalene-1,3-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCWDCITCTYJFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

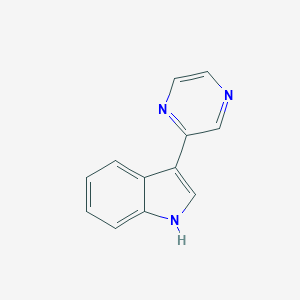

C1=CC=C2C(=C1)C=C(C=C2C=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547532 |

Source

|

| Record name | Naphthalene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102880-69-3 |

Source

|

| Record name | Naphthalene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)

![1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester](/img/structure/B169952.png)